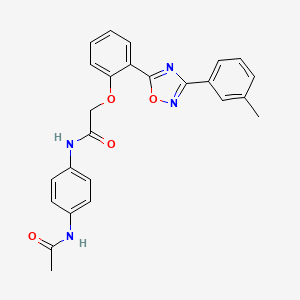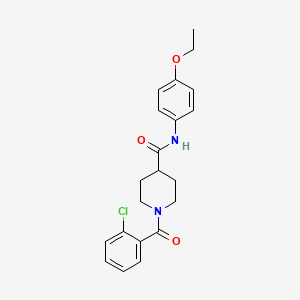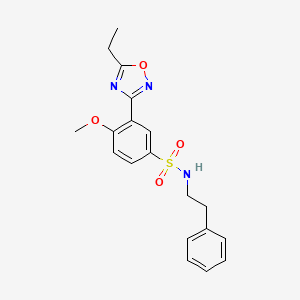
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as SBI-425, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2014 and has since been the subject of numerous studies due to its promising properties.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of pro-inflammatory cytokines and chemokines in inflammation, and improvement of cognitive function and reduction of neuroinflammation in neurodegenerative disorders.
実験室実験の利点と制限
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
For research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide include further studies on its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective inhibitors of BRD4. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide may have potential applications in combination therapy with other drugs or as a tool for studying the role of BRD4 in various cellular processes.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-24(22(26)18-10-5-6-11-19(18)27-3)14-17-13-16-9-7-8-15(2)20(16)23-21(17)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLHOEGNUYQDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)


![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)





![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)



